molecular formula C14H10N2O B13105956 3,4-Diphenyl-1,2,5-oxadiazole CAS No. 19768-02-6

3,4-Diphenyl-1,2,5-oxadiazole

Cat. No.: B13105956
CAS No.: 19768-02-6
M. Wt: 222.24 g/mol
InChI Key: RIIIXRZGXAJVEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diphenyl-1,2,5-oxadiazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenyl-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzohydrazide with benzoic acid derivatives in the presence of dehydrating agents such as phosphorus oxychloride. The reaction conditions often require heating and the use of solvents like toluene or dichloromethane to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diphenyl-1,2,5-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Diphenyl-1,2,5-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its central nervous system depressant activity and potential therapeutic applications.

    Industry: Utilized in the development of fluorescent materials and sensors

Mechanism of Action

The mechanism of action of 3,4-Diphenyl-1,2,5-oxadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3,4-Diphenyl-1,2,5-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3,4-Diphenyl-1,2,5-oxadiazole (DPO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of DPO typically involves the condensation of phenylhydrazine with various carbonyl compounds followed by cyclization to form the oxadiazole ring. Various methods have been reported in literature for the synthesis of DPO and its derivatives, often focusing on optimizing yield and purity while maintaining biological activity.

Antimicrobial Activity

DPO has demonstrated considerable antimicrobial properties. In vitro studies indicate that it exhibits bacteriostatic effects against a range of Gram-positive and Gram-negative bacteria. For instance, a study found that DPO derivatives showed significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Anti-inflammatory Effects

Research has shown that DPO acts as a potential COX-2 inhibitor. In a comparative study, DPO and its derivatives were evaluated for their anti-inflammatory activity using carrageenan-induced paw edema in rats. The results indicated that DPO significantly reduced inflammation compared to control groups .

Anticancer Properties

One of the most promising areas of research for DPO is its anticancer activity. Various derivatives have been synthesized and tested against different cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, one study reported that certain DPO derivatives exhibited IC50 values as low as 24.74 µM against MCF-7 cells, indicating potent antiproliferative effects .

The mechanisms underlying the biological activities of DPO are multifaceted:

  • Enzyme Inhibition : DPO has been shown to inhibit enzymes such as cyclooxygenase (COX) and topoisomerase I. This inhibition is crucial for its anti-inflammatory and anticancer properties .
  • Oxidative Stress Modulation : Some studies suggest that DPO may exert its effects by modulating oxidative stress pathways, thereby enhancing cellular defense mechanisms .

Case Study 1: Anticancer Activity

A recent study synthesized a series of DPO derivatives and evaluated their cytotoxicity on various cancer cell lines. The results indicated that compounds with electron-withdrawing groups at specific positions on the oxadiazole ring exhibited enhanced anticancer activity. Notably, one derivative showed an IC50 value significantly lower than standard chemotherapeutics like 5-Fluorouracil .

Case Study 2: Anti-inflammatory Effects

In another investigation, DPO was tested in an animal model for its anti-inflammatory properties. The study demonstrated that DPO significantly decreased paw swelling in a dose-dependent manner when administered prior to inflammation induction. Histological analysis revealed reduced inflammatory cell infiltration in treated animals compared to controls .

Summary Table of Biological Activities

Activity Effect Reference
AntimicrobialMIC = 32-128 µg/mL
Anti-inflammatorySignificant reduction in edema
AnticancerIC50 = 24.74 µM (MCF-7)
Enzyme InhibitionCOX-2 and Topoisomerase I

Properties

CAS No.

19768-02-6

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

3,4-diphenyl-1,2,5-oxadiazole

InChI

InChI=1S/C14H10N2O/c1-3-7-11(8-4-1)13-14(16-17-15-13)12-9-5-2-6-10-12/h1-10H

InChI Key

RIIIXRZGXAJVEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.